5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol
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Overview
Description
5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, a bromophenyl group, and a hydrazone linkage, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydrazone linkage and triazine ring allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-METHYLQUINOXALINE: Similar structure but with a quinoxaline ring instead of a triazine ring.
5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2-CHLOROBENZOIC ACID: Similar structure but with a benzoic acid group instead of a triazine ring.
Properties
Molecular Formula |
C11H10BrN5O |
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Molecular Weight |
308.13 g/mol |
IUPAC Name |
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H10BrN5O/c1-7-10(14-11(18)17-15-7)16-13-6-8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
InChI Key |
HAGBVRRGTRXFEX-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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